molecular formula C18H19N5O2S B2423199 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 565173-78-6

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2423199
CAS No.: 565173-78-6
M. Wt: 369.44
InChI Key: GDEPQDIXQCQEGO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetamide group, a triazole ring, and a sulfanyl group. It also contains methoxyphenyl groups attached to the triazole ring and the acetamide nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the triazole ring and the various substituents. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Organophosphorus Compounds

This compound is utilized in the synthesis of organophosphorus compounds, specifically in the creation of 1,2,4-triazolo(4,3-d)-1,3,4,2-benzo-oxadiazaphosphopine and triazaphosphopine derivatives. These compounds are synthesized through the reaction with Lawesson's Reagent and further alkylated to produce s-alkylated derivatives. The structural characterization of these compounds is achieved through elemental analysis, IR, 1H-NMR, and MS spectra, highlighting their potential in chemical synthesis and material science applications Moustafa, 1999.

Metal Ion Complexes

Research has explored the interaction of similar triazole compounds with metal ions like gold (III) and nickel (II), leading to the formation of metal ion complexes. These complexes have been evaluated for their cytotoxic effects, particularly against cancer cell lines such as the breast cancer cell line MCF-7, suggesting potential applications in cancer research and treatment Ghani & Alabdali, 2022.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various proteins or other biological targets are investigated. Without specific studies on this compound, it’s impossible to say what its mechanism of action might be .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, investigating its mechanism of action, and assessing its safety and potential uses. This could involve a variety of experimental techniques, including spectroscopy, crystallography, computational chemistry, and biological assays .

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-7-3-5-9-14(12)20-16(24)11-26-18-22-21-17(23(18)19)13-8-4-6-10-15(13)25-2/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEPQDIXQCQEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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